molecular formula C23H29N3O2S B11674265 N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide

N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide

Cat. No.: B11674265
M. Wt: 411.6 g/mol
InChI Key: YBJVGBOVCZTIGE-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science . The adamantane moiety in the compound adds to its stability and unique properties, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety contributes to its stability and enhances its binding affinity to target molecules. The 1,3,4-thiadiazole ring is known to interact with various enzymes and receptors, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide can be compared with other similar compounds such as:

These compounds share the adamantane and 1,3,4-thiadiazole moieties but differ in their substituents, leading to variations in their chemical and pharmacological properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide

InChI

InChI=1S/C23H29N3O2S/c1-2-3-8-28-19-6-4-18(5-7-19)20(27)24-22-26-25-21(29-22)23-12-15-9-16(13-23)11-17(10-15)14-23/h4-7,15-17H,2-3,8-14H2,1H3,(H,24,26,27)

InChI Key

YBJVGBOVCZTIGE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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